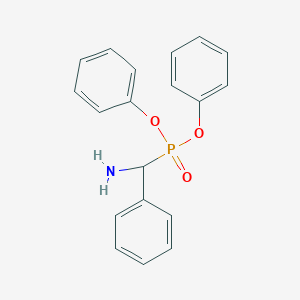
Diphenoxyphosphoryl(phenyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenoxyphosphoryl(phenyl)methanamine is an organophosphorus compound that features a phosphoryl group bonded to a phenyl group and a methanamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diphenoxyphosphoryl(phenyl)methanamine typically involves the reaction of diphenylphosphoryl chloride with phenylmethanamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis. Common solvents used include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
Diphenoxyphosphoryl(phenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of phosphoryl derivatives .
Applications De Recherche Scientifique
Chemistry
In chemistry, diphenoxyphosphoryl(phenyl)methanamine is used as a ligand in coordination chemistry and as a reagent in organic synthesis. Its unique structure allows it to participate in a variety of chemical transformations .
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with biological molecules makes it a candidate for drug development and biochemical studies .
Medicine
This compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its interactions with biological targets suggest it could be developed into drugs for various diseases .
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials and as a catalyst in chemical processes. Its stability and reactivity make it valuable for industrial applications .
Mécanisme D'action
The mechanism of action of diphenoxyphosphoryl(phenyl)methanamine involves its interaction with specific molecular targets. The phosphoryl group can form strong bonds with metal ions, making it effective as a ligand in coordination complexes. Additionally, its ability to undergo nucleophilic substitution allows it to modify biological molecules, potentially inhibiting enzyme activity or altering cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylphosphoryl azide: Similar in structure but contains an azide group instead of a methanamine moiety.
Phenylamine: Contains an amine group attached to a phenyl ring but lacks the phosphoryl group.
Methenamine: A heterocyclic compound used as an antibacterial agent, structurally different but shares the amine functionality.
Uniqueness
Diphenoxyphosphoryl(phenyl)methanamine is unique due to the presence of both a phosphoryl group and a phenylmethanamine moiety. This combination imparts distinct chemical properties, making it versatile for various applications in research and industry .
Propriétés
Numéro CAS |
84044-04-2 |
|---|---|
Formule moléculaire |
C19H18NO3P |
Poids moléculaire |
339.3 g/mol |
Nom IUPAC |
diphenoxyphosphoryl(phenyl)methanamine |
InChI |
InChI=1S/C19H18NO3P/c20-19(16-10-4-1-5-11-16)24(21,22-17-12-6-2-7-13-17)23-18-14-8-3-9-15-18/h1-15,19H,20H2 |
Clé InChI |
ADKWGDVIVQQVIQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(N)P(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


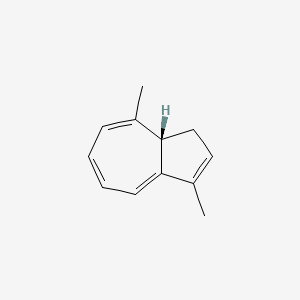
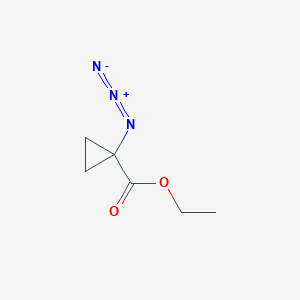
![[1,2]Oxathiino[5,6-g][1,3]benzothiazole](/img/structure/B14418486.png)
![7-Methyl-1-phenyloctahydrophosphinino[2,3-c]pyridin-4(1H)-one](/img/structure/B14418487.png)
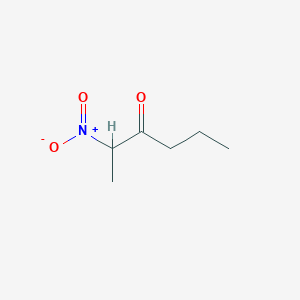
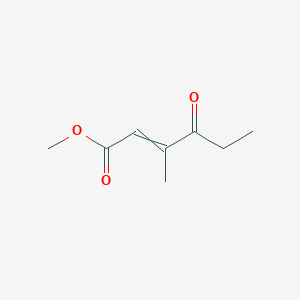
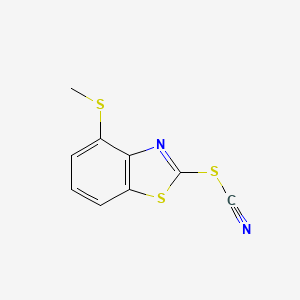
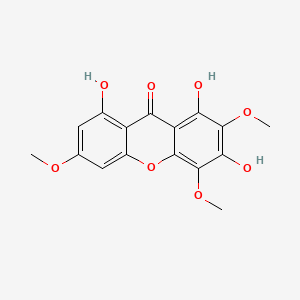
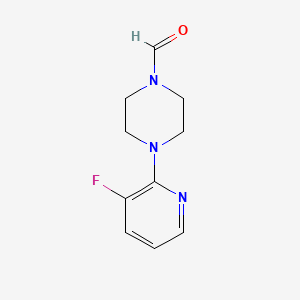
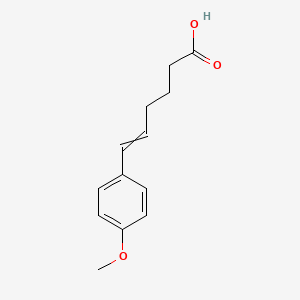
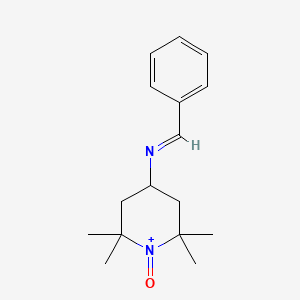
![3-Benzylidene-7-methylidenebicyclo[3.3.1]nonane](/img/structure/B14418545.png)
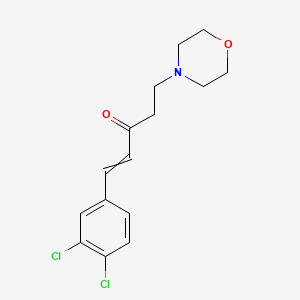
![Tributyl[3-(trimethoxysilyl)propyl]phosphanium iodide](/img/structure/B14418553.png)
